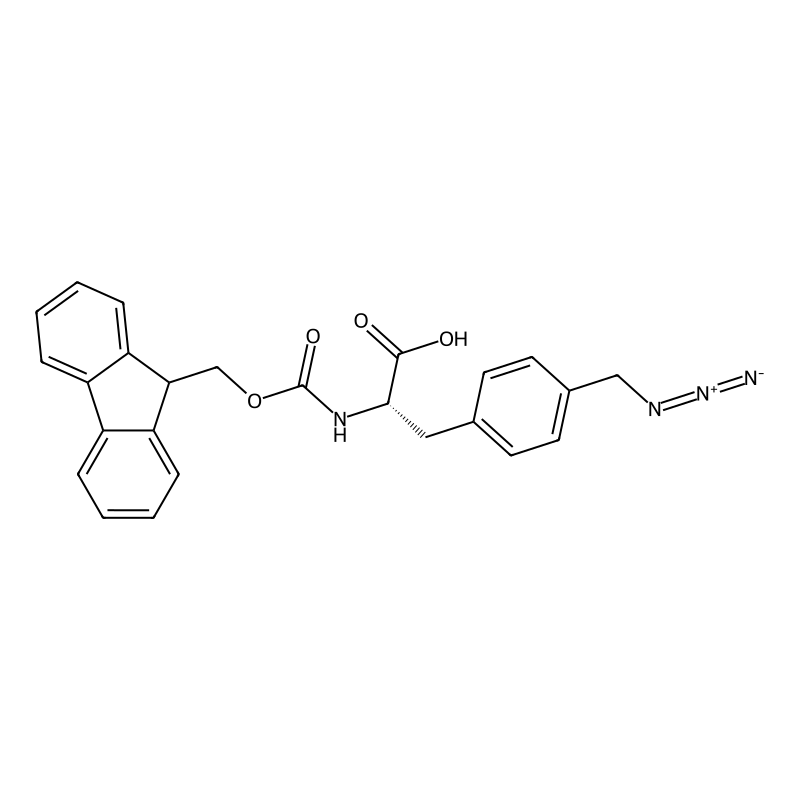Fmoc-Phe(4-CH2-N3)

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Fmoc-Phe(4-CH2-N3), also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-azidomethyl-L-phenylalanine, is a modified amino acid that features a 9-fluorenylmethoxycarbonyl (Fmoc) protective group attached to the phenylalanine backbone. This compound incorporates an azido group at the para position of the benzyl side chain, which significantly enhances its utility in various chemical and biological applications. The presence of the azido group allows for specific click chemistry reactions, particularly the strain-promoted azide-alkyne cycloaddition, making it a valuable tool in bioconjugation and protein labeling .
Fmoc-Phe(4-CH2-N3) itself doesn't possess any inherent biological activity. Its primary function lies in its ability to be incorporated into biomolecules, particularly antibodies, through its amino acid backbone. The strategically placed azide group then serves as a reactive handle for conjugation with drugs or other functional molecules via the SPAAC reaction. This allows researchers to create customized antibody-drug conjugates (ADCs) where the therapeutic agent is specifically linked to the antibody, enhancing its targeting and therapeutic efficacy [].
Site-Specific Protein Labeling
- Fmoc-Phe(4-CH2-N3) can be incorporated into proteins during cell-free expression systems. The azide group allows for subsequent labeling with various biomolecules through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This technique enables researchers to introduce fluorescent probes, affinity tags, or even therapeutic drugs at specific locations within a protein. Source: Production of Site-Specific Antibody–Drug Conjugates Using Optimized Non-Natural Amino Acids in a Cell-Free Expression System; Erik S. Zimmerman et al.
Advantages over H-Phe(4-N3)
- Compared to the simpler H-Phe(4-N3) molecule, Fmoc-Phe(4-CH2-N3) offers advantages in terms of water solubility and reaction efficiency. The Fmoc group improves the molecule's solubility in aqueous environments, which are often preferred for biological applications. Additionally, the presence of the methylene group spacer between the phenyl ring and the azide group enhances the reaction rate during SPAAC, leading to more efficient labeling. Source: Bapeks product page:
Potential Applications
- The ability to label proteins site-specifically with Fmoc-Phe(4-CH2-N3) has various potential applications in research. For instance, researchers can investigate protein-protein interactions by attaching fluorescent tags to specific sites within a protein of interest. Additionally, this technique can be used to develop targeted therapies by conjugating drugs to antibodies at defined locations.
- Strain-Promoted Azide-Alkyne Cycloaddition: This reaction allows for the formation of triazoles when Fmoc-Phe(4-CH2-N3) is combined with alkynes, facilitating bioconjugation processes .
- Deprotection Reactions: The Fmoc group can be removed using basic conditions, typically involving piperidine or morpholine in polar solvents like DMF, to yield free amino acids for further reactions .
- Peptide Synthesis: Fmoc-Phe(4-CH2-N3) can be incorporated into peptides using solid-phase peptide synthesis techniques, where it acts as a building block in constructing peptide sequences .
The biological activity of Fmoc-Phe(4-CH2-N3) stems from its ability to participate in bioorthogonal reactions, which allows for selective labeling and modification of biomolecules without interfering with native biochemical processes. Its incorporation into proteins can serve as a vibrational reporter for studying protein dynamics and interactions . Additionally, it has been shown to function effectively in antibody-drug conjugates, enhancing the therapeutic potential of these biopharmaceuticals by enabling targeted delivery mechanisms .
The synthesis of Fmoc-Phe(4-CH2-N3) typically involves several key steps:
- Protection of Amino Groups: The amino group of phenylalanine is protected using the Fmoc group.
- Introduction of the Azido Group: The azido group is introduced at the para position through a series of reactions involving nucleophilic substitution or diazotransfer methods .
- Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity suitable for biological applications .
Fmoc-Phe(4-CH2-N3) has diverse applications in:
- Bioconjugation: It is widely used for labeling proteins and other biomolecules through click chemistry.
- Antibody-Drug Conjugates: Its unique chemical properties make it an ideal candidate for developing targeted therapies.
- Protein Engineering: The compound can be incorporated into proteins to study structural and functional dynamics using spectroscopic methods .
Interaction studies involving Fmoc-Phe(4-CH2-N3) often focus on its role in click chemistry and bioconjugation. These studies demonstrate how the azido group can selectively react with various alkynes, allowing researchers to track interactions within complex biological systems. Additionally, studies have shown that incorporating this compound into peptides can influence their binding properties and stability, providing insights into protein-ligand interactions .
Several compounds share structural similarities with Fmoc-Phe(4-CH2-N3), each possessing unique properties:
| Compound Name | Structure/Modification | Unique Features |
|---|---|---|
| Fmoc-Phe(4-N3) | Azido group at para position | Similar reactivity but less efficient in SPAAC |
| Fmoc-Ala(4-CH2-N3) | Azido group on alanine | Less sterically hindered than phenylalanine |
| Fmoc-Tyr(4-CH2-N3) | Azido group on tyrosine | Potential for additional hydrogen bonding interactions |
| Fmoc-Lys(ε-N3) | Azido group on lysine | Involves different reaction pathways due to side chain |
| Fmoc-Gly(α-N3) | Azido group on glycine | Smallest amino acid; limited steric hindrance |
Fmoc-Phe(4-CH2-N3) stands out due to its effective use in forming stable conjugates through strain-promoted cycloaddition reactions, making it particularly valuable in therapeutic applications compared to its counterparts .






